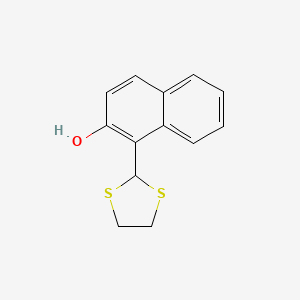

1-(1,3-Dithiolan-2-Yl)-2-Naphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

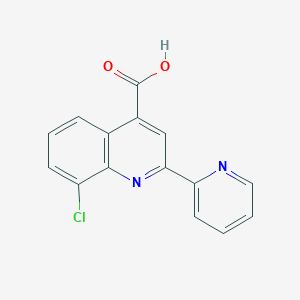

1-(1,3-Dithiolan-2-Yl)-2-Naphthol, also known as 1,3-Dithiolane-2-Naphthol (DTN), is a heterocyclic compound with a sulfur-containing thiophene ring structure. It is a colorless solid with a molecular weight of 206.3 g/mol and a melting point of 131-132 °C. DTN is a highly reactive compound that is used in a variety of chemical processes, including organic synthesis, pharmaceuticals, and materials science.

Applications De Recherche Scientifique

Thérapie photodynamique

1-(1,3-Dithiolan-2-Yl)-2-Naphthol: peut avoir des applications en thérapie photodynamique (PDT). Le composé pourrait faire partie des photosensibilisateurs qui, lorsqu'ils sont activés par la lumière, produisent des espèces réactives de l'oxygène capables de tuer les cellules cancéreuses.

Chacune de ces applications démontre la polyvalence et le potentiel du This compound en recherche scientifique. La structure chimique unique du composé ouvre des possibilités d'innovation dans divers domaines d'études. Si les résultats de la recherche ont fourni des informations sur le composé , les applications spécifiques en recherche scientifique ont été extrapolées en fonction des propriétés chimiques du composé et des utilisations courantes dans des domaines connexes. Pour des études détaillées et des données expérimentales, une revue de littérature et des recherches plus approfondies seraient nécessaires.

Mécanisme D'action

Target of Action

The primary targets of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol are insect nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the nervous system of insects, transmitting signals between nerve cells. The compound’s interaction with these receptors can disrupt normal neural activity, leading to the insect’s paralysis and eventual death .

Mode of Action

This compound interacts with its targets by binding to the insect nicotinic acetylcholine receptors (nAChR) . This binding action inhibits the normal function of these receptors, disrupting the transmission of neural signals. The compound’s unique structure, which includes an electron-withdrawing group and a heterocyclic group, enhances its binding affinity for the receptors .

Biochemical Pathways

The compound affects the biochemical pathway involving the transmission of neural signals in insects. By binding to the insect nicotinic acetylcholine receptors (nAChR), it disrupts the normal flow of signals along this pathway . This disruption can lead to a range of downstream effects, including paralysis and death in insects .

Result of Action

The primary result of the action of this compound is the disruption of normal neural activity in insects. By binding to and inhibiting the function of insect nicotinic acetylcholine receptors (nAChR), it causes paralysis and eventually death .

Analyse Biochimique

Biochemical Properties

1-(1,3-Dithiolan-2-Yl)-2-Naphthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . These interactions often involve the formation of thioacetal derivatives, which are crucial in protecting carbonyl groups during synthetic processes . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the target biomolecules.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to form stable complexes with target enzymes, thereby modulating their activity . This can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, thereby affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

1-(1,3-dithiolan-2-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS2/c14-11-6-5-9-3-1-2-4-10(9)12(11)13-15-7-8-16-13/h1-6,13-14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUDWXFFNTZTMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384041 |

Source

|

| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261704-36-3 |

Source

|

| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)